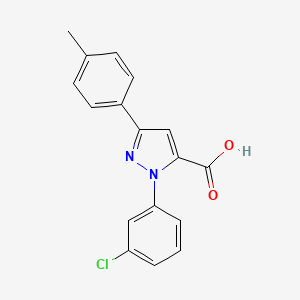![molecular formula C24H28N2O4 B12015409 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(dimetilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-5-fenil-1,5-dihidro-2H-pirrol-2-ona es un complejo compuesto orgánico con una estructura única. Se caracteriza por la presencia de un grupo dimetilaminoetil, un grupo etoxi-metilbenzoil, un grupo hidroxilo y un grupo fenilo unidos a un anillo de pirrolona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[2-(dimetilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-5-fenil-1,5-dihidro-2H-pirrol-2-ona implica múltiples pasos. El proceso suele comenzar con la preparación del anillo de pirrolona, seguida de la introducción de los sustituyentes. Los reactivos comunes utilizados en la síntesis incluyen dimetilamina, 4-etoxi-3-metilbenzoato de etilo y ácido fenilacético. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como reactores de flujo continuo y sistemas de síntesis automatizados para mejorar la eficiencia y la escalabilidad. Las medidas de control de calidad, incluida la cromatografía y la espectroscopia, son esenciales para garantizar la coherencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[2-(dimetilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-5-fenil-1,5-dihidro-2H-pirrol-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El grupo carbonilo en la parte benzoílo se puede reducir a un alcohol.
Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Las condiciones de reacción como la temperatura, el disolvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produce una cetona, mientras que la reducción del grupo benzoílo produce un alcohol.
Aplicaciones Científicas De Investigación
1-[2-(dimetilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-5-fenil-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura del compuesto le permite interactuar con moléculas biológicas, lo que la hace útil para estudiar mecanismos enzimáticos e interacciones proteína-ligando.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-[2-(dimetilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-5-fenil-1,5-dihidro-2H-pirrol-2-ona implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede unirse a sitios activos, alterando la actividad de la molécula diana. Las vías involucradas pueden incluir transducción de señales, regulación metabólica y modulación de la expresión génica.
Comparación Con Compuestos Similares
1-[2-(dimetilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-5-fenil-1,5-dihidro-2H-pirrol-2-ona se puede comparar con compuestos similares como:
- 1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona
- 1-[2-(dimetilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-5-(3-fenoxifenil)-1,5-dihidro-2H-pirrol-2-ona
Estos compuestos comparten similitudes estructurales pero difieren en los sustituyentes unidos al anillo de pirrolona. La combinación única de sustituyentes en 1-[2-(dimetilamino)etil]-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-5-fenil-1,5-dihidro-2H-pirrol-2-ona imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para aplicaciones específicas.
Propiedades
Fórmula molecular |
C24H28N2O4 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O4/c1-5-30-19-12-11-18(15-16(19)2)22(27)20-21(17-9-7-6-8-10-17)26(14-13-25(3)4)24(29)23(20)28/h6-12,15,21,27H,5,13-14H2,1-4H3/b22-20+ |
Clave InChI |
HBMXHCIZVUBFBU-LSDHQDQOSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)



![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)



![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)
